2-Fluoro-3-hidroxipirimidina

Descripción general

Descripción

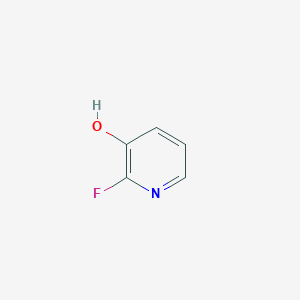

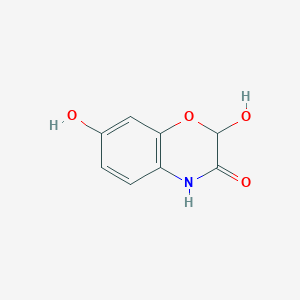

2-Fluoro-3-hydroxypyridine is a fluorinated pyridine derivative that is of interest due to the unique properties imparted by the presence of fluorine in organic molecules. Fluorine atoms can significantly alter the chemical and biological behavior of compounds, making them valuable in various applications, including medicine and agriculture .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 2-fluoro-3-hydroxypyridine, can be achieved through different methods. One approach involves the fluorination of 2-aminopyridines and pyridin-2(1H)-ones using Selectfluor in aqueous solution, which yields fluorinated pyridines with high regioselectivity . Another method reported is the fluorodenitration of nitropyridines mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is applicable to 2- or 4-nitro-substituted pyridines . Additionally, a transition-metal-free synthesis from 2-fluoropyridine and acetamidine hydrochloride has been developed, providing an efficient route to 2-aminopyridine derivatives .

Molecular Structure Analysis

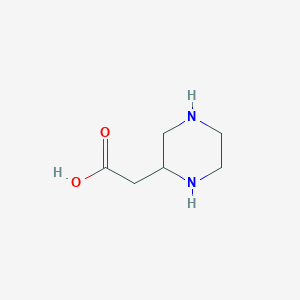

The molecular structure of 2-fluoro-3-hydroxypyridine is characterized by the presence of a fluorine atom and a hydroxyl group on the pyridine ring. The introduction of these substituents can influence the electronic distribution and reactivity of the molecule. For instance, the crystal structure of a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide, shows that the molecule is almost planar and features intramolecular hydrogen bonding .

Chemical Reactions Analysis

Fluorinated pyridines, including 2-fluoro-3-hydroxypyridine, can undergo various chemical reactions due to the reactivity of the fluorine atom and the hydroxyl group. For example, the fluorine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can be involved in condensation reactions. The biocatalytic synthesis of related fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrates the potential for enzymatic transformations involving fluorinated intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-3-hydroxypyridine are influenced by the presence of the fluorine and hydroxyl groups. Fluorine is highly electronegative, which can affect the acidity, basicity, and overall polarity of the molecule. The hydroxyl group can engage in hydrogen bonding, impacting the solubility and fluorescence behavior. For instance, the fluorescence study of hydroxypyridines indicates that the anionic form of 2- and 3-hydroxypyridines is more fluorescent than the neutral molecule . Additionally, the design and synthesis of fluorine-substituted 3-hydroxypyridin-4-ones aim to improve pharmaceutical profiles by leveraging the unique characteristics of fluorine .

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

2-Fluoro-3-hidroxipirimidina: se utiliza en la síntesis de compuestos que se dirigen al receptor nicotínico α4β2 . Estos receptores están implicados en numerosos trastornos neurológicos, lo que hace que este compuesto sea valioso en el desarrollo de tratamientos para enfermedades como el Alzheimer, el Parkinson y la esquizofrenia.

Química Agrícola

En la agricultura, This compound sirve como precursor en la síntesis de herbicidas e insecticidas . La introducción de átomos de flúor en los ingredientes activos a menudo da como resultado una mayor actividad biológica y estabilidad ambiental.

Ciencia de Materiales

Este compuesto se utiliza en la ciencia de materiales para el desarrollo de nuevos materiales con propiedades electrónicas o fotónicas específicas . Su capacidad para formar complejos estables con varios metales se puede explotar para crear nuevos sistemas catalíticos o sensores.

Síntesis Química

This compound: es un intermedio clave en la síntesis de piridinas fluoradas, que son bloques de construcción importantes en la síntesis orgánica . Estos derivados fluorados se utilizan para crear compuestos con mayor estabilidad y reactividad alterada para diversas aplicaciones industriales.

Ciencia Ambiental

El papel del compuesto en la ciencia ambiental está relacionado con su uso en la síntesis de productos ambientalmente benignos . Sus derivados se pueden diseñar para degradarse en subproductos no tóxicos, reduciendo el impacto ambiental.

Química Analítica

En química analítica, This compound se utiliza como estándar o reactivo en varios métodos analíticos . Sus propiedades bien definidas ayudan en la cuantificación y detección precisas de sustancias en mezclas complejas.

Investigación Bioquímica

La investigación en bioquímica utiliza This compound para estudiar los mecanismos enzimáticos y las vías metabólicas . Su incorporación en biomoléculas puede ayudar a rastrear las transformaciones bioquímicas que experimentan.

Aplicaciones Industriales

Industrialmente, This compound está involucrado en la producción de agentes farmacéuticos y productos intermedios a granel . Su reactividad lo convierte en un compuesto versátil para crear una amplia gama de productos químicos.

Mecanismo De Acción

Target of Action

2-Fluoro-3-hydroxypyridine is a pyridine derivative that primarily targets the nicotinic α4β2 receptor . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

As a derivative of pyridine, it is believed to interact with its target, the nicotinic α4β2 receptor, leading to changes in the receptor’s activity . The presence of the fluorine atom in the compound may enhance its binding affinity and selectivity towards the receptor.

Result of Action

The molecular and cellular effects of 2-Fluoro-3-hydroxypyridine’s action would largely depend on its interaction with the nicotinic α4β2 receptor. By modulating the activity of this receptor, it could influence neuronal signaling and potentially exert effects on cognition, mood, and other neurological functions .

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Fluoro-3-hydroxypyridine are not mentioned in the search results, fluoropyridines in general are of interest due to their potential as imaging agents for various biological applications . They are also being explored for improved physical, biological, and environmental properties in the search for new agricultural products .

Propiedades

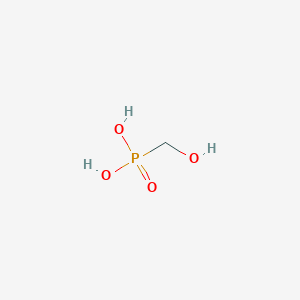

IUPAC Name |

2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQRKEWMEMJXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376449 | |

| Record name | 2-Fluoro-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174669-74-0 | |

| Record name | 2-Fluoro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174669-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

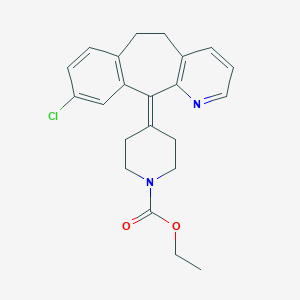

![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)

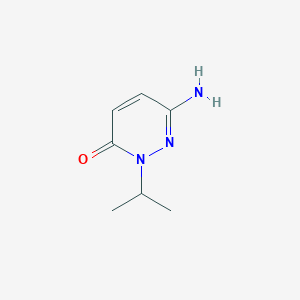

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)